molecular formula C17H34N4 B2875208 3-Pentadecyl-1H-1,2,4-triazol-5-amine CAS No. 101593-19-5

3-Pentadecyl-1H-1,2,4-triazol-5-amine

Cat. No.: B2875208
CAS No.: 101593-19-5
M. Wt: 294.487
InChI Key: CYWQCHCXTRIKDD-UHFFFAOYSA-N
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Description

3-Pentadecyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C 17 H 34 N 4 and a molecular weight of 294.5 g/mol . It is supplied at a purity of 95% and is identified by CAS Number 101593-19-5 . As a member of the 1,2,4-triazol-5-amine family, this compound features a long-chain pentadecyl substituent, which may influence its physicochemical properties and biomolecular interactions. Such structural characteristics make analogs of this chemical class valuable intermediates in medicinal chemistry and drug discovery research . Related 1,2,4-triazole derivatives have been investigated for their potential biological activities, including as modulators of various therapeutic targets . Researchers may find this compound useful as a building block in synthetic chemistry or as a standard in analytical studies. Please note: This product is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pentadecyl-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)21-20-16/h2-15H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWQCHCXTRIKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Pentadecyl 1h 1,2,4 Triazol 5 Amine

Conventional Cyclization Approaches for 1,2,4-Triazol-5-amine Formation

The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of heterocyclic chemistry, with several established methods for its construction. These conventional approaches typically involve the condensation and subsequent cyclization of precursors containing the necessary nitrogen and carbon atoms.

Reactions Involving Hydrazines and Aminoguanidine (B1677879) Derivatives

One of the most common and versatile methods for synthesizing the 1,2,4-triazole core involves the use of hydrazine (B178648) and its derivatives, as well as aminoguanidine. nih.gov These reagents serve as a source of adjacent nitrogen atoms required for the triazole ring.

The reaction of hydrazines with various electrophiles is a fundamental approach. researchgate.net For instance, the condensation of hydrazines with compounds containing a nitrile group or with amidines can lead to the formation of the triazole ring. organic-chemistry.org A practical method for synthesizing 1,5-disubstituted-1,2,4-triazoles involves the reaction of oxamide-derived amidine reagents with hydrazine hydrochloride salts under mild conditions. organic-chemistry.org

Aminoguanidine is a particularly useful precursor for the synthesis of 3-amino-1,2,4-triazoles. The direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis is a straightforward method to produce 5-substituted 3-amino-1,2,4-triazoles. mdpi.com This reaction proceeds through the formation of a guanyl hydrazide intermediate, which then undergoes cyclization. mdpi.com Microwave-assisted synthesis has been shown to be an efficient technique for this transformation, particularly for volatile carboxylic acids. mdpi.com Two complementary pathways have been developed for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides starting from succinic anhydride and aminoguanidine hydrochloride, highlighting the versatility of this reagent. nih.gov

Pellizzari and Einhorn-Brunner Type Condensations for Triazole Ring Formation

The Pellizzari reaction, discovered by Guido Pellizzari in 1911, is a classic method for the synthesis of 1,2,4-triazoles involving the condensation of an amide and an acyl hydrazide. wikipedia.orgdrugfuture.com This reaction typically requires high temperatures and long reaction times, and the yields can be low. wikipedia.org However, the use of microwave irradiation can significantly shorten the reaction time and improve the yield. wikipedia.orguthm.edu.my The mechanism involves the initial attack of the hydrazine nitrogen on the amide carbonyl carbon, followed by a series of condensation and cyclization steps to form the triazole ring. wikipedia.org

The Einhorn-Brunner reaction is another important method for the formation of the 1,2,4-triazole ring. This reaction involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.comresearchgate.net It offers a pathway to variously substituted 1,2,4-triazoles.

Reaction Name Reactants Product Key Features
Pellizzari ReactionAmide and Acyl hydrazide1,2,4-TriazoleHigh temperatures, can have low yields, microwave irradiation improves efficiency. wikipedia.org
Einhorn-Brunner ReactionHydrazine/Monosubstituted hydrazine and Diacylamine1,2,4-TriazoleCondensation in the presence of a weak acid. scispace.comresearchgate.net

Specific Preparative Routes for 3-Pentadecyl Substitution

To synthesize the target molecule, 3-Pentadecyl-1H-1,2,4-triazol-5-amine, a long pentadecyl chain must be incorporated at the 3-position of the triazole ring. This is typically achieved by starting with a precursor that already contains this long alkyl chain, often derived from a fatty acid.

Synthesis from Fatty Acid Derivatives (e.g., Palmitic Acid)

Palmitic acid, a readily available 16-carbon saturated fatty acid, is the logical starting material for introducing the pentadecyl group (a 15-carbon chain attached to the ring). The synthesis often begins with the conversion of palmitic acid into a more reactive derivative, such as an ester or an acid chloride. For example, ethyl palmitate can be transformed into palmitohydrazide (also known as palmitic acid hydrazide). nih.gov This hydrazide then serves as a key intermediate for building the triazole ring.

Intermediate Derivatization Pathways (e.g., Palmitohydrazide, Thiosemicarbazides, Oxadiazole Thiones)

Several synthetic pathways can be employed starting from palmitohydrazide to construct the desired 3-pentadecyl-1,2,4-triazol-5-amine.

Via Thiosemicarbazides: Palmitohydrazide can be reacted with an appropriate isothiocyanate to form N-substituted-2-palmitoyl hydrazinecarbothioamides (thiosemicarbazides). nih.gov These thiosemicarbazide derivatives can then undergo intramolecular cyclization under basic conditions, such as in the presence of sodium hydroxide, to yield 1,2,4-triazole-3-thiols. nih.govmdpi.comnih.gov Further chemical modifications would be necessary to convert the thiol group to an amine group to obtain the final product.

Via Oxadiazoles: Another route involves the conversion of the acid hydrazide to a 1,3,4-oxadiazole derivative. For instance, reaction of a carboxylic acid hydrazide with carbon disulfide can lead to a 1,3,4-oxadiazole-2-thione. acs.orgnih.gov This oxadiazole can then undergo hydrazinolysis, where the oxygen atom in the oxadiazole ring is replaced by a nitrogen atom from hydrazine, leading to the formation of a 4-amino-1,2,4-triazole-3-thiol. acs.orgscispace.com This intermediate can then be further manipulated to yield the target this compound.

The following table summarizes the key intermediates and their roles in the synthesis:

Intermediate Precursor Reaction to form Intermediate Subsequent Transformation
PalmitohydrazidePalmitic acid/esterReaction with hydrazine hydrate. nih.govKey building block for thiosemicarbazides and other derivatives.
ThiosemicarbazidesPalmitohydrazideReaction with isothiocyanates. nih.govCyclization to form 1,2,4-triazole-3-thiols. nih.govmdpi.com
1,3,4-Oxadiazole-2-thioneAcid hydrazideReaction with carbon disulfide. acs.orgHydrazinolysis to form 4-amino-1,2,4-triazole-3-thiol. acs.org

Contemporary Advances in Triazole Synthesis

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of 1,2,4-triazoles. These contemporary advances often lead to higher yields, shorter reaction times, and milder reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry. researchgate.net As mentioned earlier, microwave irradiation has been successfully applied to accelerate the Pellizzari reaction and the synthesis of 3-amino-1,2,4-triazoles from carboxylic acids and aminoguanidine. mdpi.comnih.govwikipedia.org This technique often results in cleaner reactions with easier work-up procedures.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govscielo.org.za For the synthesis of 3-alkyl-1H-1,2,4-triazol-5-amines, a common and direct approach involves the condensation of a carboxylic acid with an aminoguanidine salt under microwave irradiation. mdpi.com

In a typical procedure for a compound like this compound, palmitic acid (which possesses a 15-carbon alkyl chain, corresponding to the pentadecyl group) would be reacted with aminoguanidine hydrochloride or bicarbonate. The reaction is generally conducted in a sealed vessel under controlled microwave conditions, which allows for temperatures to be reached that are significantly higher than the boiling points of the reactants at atmospheric pressure. mdpi.com This high temperature, achieved rapidly and uniformly throughout the reaction mixture, facilitates the cyclocondensation process to form the triazole ring.

The use of an acid catalyst, such as hydrochloric acid, is often necessary to promote the reaction. mdpi.com The reaction can be performed solvent-free or in a high-boiling solvent to ensure efficient heat transfer from the microwave irradiation. mdpi.com The significant reduction in reaction time, from several hours with conventional heating to just a few hours or even minutes under microwave irradiation, is a key advantage of this protocol. nih.gov

The table below summarizes typical conditions for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from various carboxylic acids, providing a model for the synthesis of the pentadecyl derivative.

Carboxylic AcidProductReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Propionic Acid3-Ethyl-1H-1,2,4-triazol-5-amine180387 mdpi.com
Valeric Acid3-Butyl-1H-1,2,4-triazol-5-amine180385 mdpi.com
Heptanoic Acid3-Hexyl-1H-1,2,4-triazol-5-amine180382 mdpi.com
Benzoic Acid3-Phenyl-1H-1,2,4-triazol-5-amine180392 mdpi.com
Palmitic AcidThis compound180 (projected)3 (projected)High (projected)Based on mdpi.com

Application of Catalytic Methods in Triazole Ring Construction

Catalytic methods provide an alternative and often highly efficient route for the construction of the 1,2,4-triazole ring. Transition-metal catalysts, particularly copper, have been widely used for this purpose. scipublications.com These methods often involve the coupling of various nitrogen-containing precursors.

One plausible catalytic approach for the synthesis of this compound would involve the copper-catalyzed reaction of an amidine precursor with a nitrogen source. For instance, a long-chain amidine derived from palmitonitrile could be reacted with a suitable partner in the presence of a copper catalyst. scipublications.com

Another catalytic strategy involves the intramolecular cyclization of N-acyl amidrazones. scipublications.com In this approach, palmitic acid would first be converted to its corresponding hydrazide. This palmitohydrazide can then be reacted with a suitable reagent to form an N-acyl amidrazone intermediate, which subsequently undergoes a catalyzed cyclization to yield the desired 3-pentadecyl-1,2,4-triazole derivative. While this method can be effective, it may require multiple steps. scipublications.com

The table below presents various catalytic systems that have been employed for the synthesis of substituted 1,2,4-triazoles, illustrating the range of catalysts and conditions that could be adapted for the synthesis of this compound.

ReactantsCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
Nitriles and HydrazidesNone / K2CO3DMSO120Up to 94 scipublications.com
Amidines and NitrilesCuI / K3PO4DMSO120Up to 88 scipublications.com
Amidines and ImidatesIodine----
Palmitonitrile and Hydrazide (Hypothetical)Cu(I) saltDMSO (projected)120 (projected)High (projected)Based on scipublications.com

Advanced Structural Elucidation and Characterization of 3 Pentadecyl 1h 1,2,4 Triazol 5 Amine Analogs

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom, their proximity, and their bonding relationships.

The ¹H NMR spectrum provides a map of all the hydrogen atoms within a molecule. For analogs of 3-Pentadecyl-1H-1,2,4-triazol-5-amine, the spectrum can be divided into distinct regions corresponding to the pentadecyl chain, the triazole ring protons, and the amine group protons.

The long pentadecyl chain gives rise to characteristic signals. The terminal methyl (CH₃) group typically appears as a triplet at approximately 0.85-0.87 ppm due to coupling with the adjacent methylene (CH₂) group. mdpi.commdpi.com The bulk of the methylene groups in the alkyl chain form a large, complex multiplet signal around 1.22-1.27 ppm. mdpi.commdpi.comsemanticscholar.org The methylene group beta to the triazole ring is observed further downfield, around 1.57-1.63 ppm, while the methylene group alpha to the ring is the most deshielded of the alkyl protons, appearing as a triplet around 2.40-2.59 ppm. mdpi.commdpi.comsemanticscholar.org

Protons attached to the nitrogen atoms of the triazole ring and the amine group are exchangeable and their signals can be broad. The amino (NH₂) protons are typically observed as a broad singlet around 5.5 ppm. mdpi.comsemanticscholar.org The N-H proton of the triazole ring appears significantly downfield, often as a broad singlet around 11.75 to 13.40 ppm. mdpi.comsemanticscholar.org The exact chemical shifts of N-H protons can be influenced by solvent, concentration, and temperature. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for 3-Alkyl-1,2,4-triazol-5-amine Analogs
Functional GroupProton AssignmentChemical Shift (δ, ppm)MultiplicitySource(s)
Pentadecyl ChainTerminal CH₃~ 0.85 - 0.87Triplet (t) mdpi.comsemanticscholar.org
Bulk (CH₂)n~ 1.22 - 1.27Multiplet (m) mdpi.comsemanticscholar.org
CH₂ (β to ring)~ 1.57 - 1.63Multiplet (m) mdpi.commdpi.comsemanticscholar.org
CH₂ (α to ring)~ 2.40 - 2.59Triplet (t) mdpi.commdpi.comsemanticscholar.org
Amine GroupNH₂~ 5.55Broad Singlet (br s) mdpi.comsemanticscholar.org
Triazole RingNH~ 11.75 - 13.40Broad Singlet (br s) mdpi.comsemanticscholar.org

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In analogs of this compound, the carbon signals for the pentadecyl chain are typically found in the upfield region of the spectrum (14-32 ppm). The terminal methyl carbon appears at approximately 14.0 ppm. mdpi.com The numerous methylene carbons of the chain resonate in a dense cluster of signals between 22.0 and 32.0 ppm. mdpi.commdpi.com Specifically, characteristic signals for a long chain appear around 22.7, 25.8, 28.8, 29.0, 29.3, 29.5, 29.6, and 31.9 ppm. mdpi.com

The two carbon atoms of the 1,2,4-triazole (B32235) ring are significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and their involvement in an aromatic system. Their signals appear in the downfield region of the spectrum. For example, in 3-amino-5-pentyl-1,2,4-triazole, the C-3 and C-5 carbons of the triazole ring are observed at approximately 152.2 ppm and 161.1 ppm, respectively. mdpi.com In other 3-substituted-1,2,4-triazole systems, these carbons can appear in the range of 141 to 165 ppm. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for 3-Alkyl-1,2,4-triazol-5-amine Analogs
Functional GroupCarbon AssignmentChemical Shift (δ, ppm)Source(s)
Pentadecyl ChainTerminal CH₃~ 14.0 mdpi.com
Bulk (CH₂)n~ 22.7 - 31.9 mdpi.com
Triazole RingC3 and C5~ 152.2 - 161.1 mdpi.com

While ¹H and ¹³C NMR provide information about the types of atoms present, two-dimensional (2D) correlation experiments are necessary to piece together the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For a 3-pentadecyl-1,2,4-triazol-5-amine analog, a COSY spectrum would show a clear correlation path along the pentadecyl chain, starting from the terminal methyl protons and proceeding through the successive methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to definitively assign the carbon signals for each protonated carbon in the pentadecyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing connectivity between different parts of the molecule. For instance, an HMBC experiment would show a correlation between the protons of the methylene group alpha to the triazole ring and the C3 carbon of the ring, unequivocally confirming the attachment of the pentadecyl chain to the triazole core.

Mass Spectrometry (MS) Techniques for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov

HRMS provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. For analogs like 4-(3-chlorophenyl)-3-pentadecyl-1H-1,2,4-triazole-5(4H)-thione, HRMS data is reported with high precision. For example, the calculated mass for the [M-H]⁻ ion of this analog (C₂₃H₃₆ClN₃S) is 420.2240, with an experimentally found value of 420.2223, confirming the elemental composition. mdpi.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like triazole derivatives. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.govnih.gov The choice of positive or negative ion mode depends on the molecular structure; the presence of the basic amine and triazole nitrogens makes the [M+H]⁺ ion readily observable. Analysis of long-chain lipids by ESI-MS is a well-established method. nih.govnih.gov Further structural information can be obtained by tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented by collision-induced dissociation (CID) to reveal details about different parts of the molecule, such as the polar headgroup and the fatty acyl chain. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectra of 3-amino-1,2,4-triazole analogs typically exhibit strong bands in the region of 3100-3300 cm⁻¹, which are attributed to the N-H stretching vibrations of the amino group (–NH₂) and the N-H bond within the triazole ring researchgate.net. Specifically, a strong band observed around 3211 cm⁻¹ is characteristic of the stretching vibrations of N-H bonds in the amino group researchgate.net. The presence of the long pentadecyl chain would be evidenced by characteristic C-H stretching vibrations. For instance, analogs with shorter alkyl chains, such as propyl and butyl, show C-H stretching bands in the 2858-2966 cm⁻¹ region acs.org. It is expected that the spectrum of the pentadecyl derivative would show prominent C-H stretching absorptions from the numerous methylene (–CH₂) and the terminal methyl (–CH₃) groups of the alkyl chain in a similar region.

Furthermore, the triazole ring itself gives rise to a series of characteristic vibrations. The C=N and N=N stretching vibrations within the aromatic triazole ring typically appear in the 1400-1600 cm⁻¹ range researchgate.net. For example, bands at 1531 and 1472 cm⁻¹ have been attributed to C=C stretching vibrations of aromatic domains in 3-amino-1,2,4-triazole molecules, while a high-intensity band at 1595 cm⁻¹ is indicative of the endocyclic N=N stretch researchgate.net. The C-N stretching vibrations within the ring are also observable, often appearing around 1045 cm⁻¹ researchgate.net.

Table 1: Typical Infrared Absorption Bands for 3-Amino-1,2,4-triazole Analogs

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹) Reference
Amino (–NH₂) N-H Stretch 3211 researchgate.net
Triazole Ring N-H Stretch ~3126 researchgate.net
Alkyl Chain (–CH₂, –CH₃) C-H Stretch 2850-2970 acs.org
Triazole Ring N=N Stretch ~1595 researchgate.net
Triazole Ring C=N Stretch 1470-1550 researchgate.net

Note: The exact positions of these bands can vary depending on the specific molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the surveyed literature, the analysis of various 1,2,4-triazole derivatives allows for a detailed discussion of the expected structural features acs.orgmdpi.com. The presence of a long pentadecyl chain is anticipated to significantly influence the crystal packing, primarily through van der Waals interactions.

The 1,2,4-triazole ring is a planar aromatic system redalyc.org. The bond lengths and angles within the triazole ring are consistent with its aromatic character, showing delocalized double bonds redalyc.org. For substituted 1,2,4-triazoles, the substituents can influence the planarity of the molecule. For instance, in some crystal structures of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the triazole and indole rings are found to be twisted from each other acs.org. The dihedral angle between the triazole ring and its substituents is a key conformational parameter. In the case of this compound, the long, flexible pentadecyl chain will likely adopt a conformation that allows for efficient crystal packing, potentially an extended all-trans conformation to maximize van der Waals interactions with neighboring alkyl chains.

In many long-chain alkyl-substituted heterocyclic compounds, the molecules tend to arrange in a way that segregates the polar, hydrogen-bonding moieties (the amino-triazole headgroups) from the nonpolar, aliphatic tails. This can lead to the formation of layered or sheet-like structures, where the triazole rings interact with each other through hydrogen bonds and potential π-stacking, and the pentadecyl chains of adjacent molecules align in an interdigitated or parallel fashion to maximize van der Waals contacts. The length of the alkyl chain can critically influence the crystal packing, with longer chains often promoting more ordered, layered arrangements.

The amino group and the N-H protons of the triazole ring are excellent hydrogen bond donors, while the nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. This leads to the formation of extensive hydrogen-bonding networks in the solid state of 3-amino-1,2,4-triazole derivatives acs.org. These networks can take the form of chains, sheets, or more complex three-dimensional architectures researchgate.netacs.org. For example, in some molecular complexes of 3-amino-1,2,4-triazole, the solid-state packing consists of a three-dimensional hydrogen-bonded network acs.org. The specific hydrogen bonding motifs observed will depend on the steric hindrance and electronic nature of the substituents on the triazole ring. In the case of the pentadecyl derivative, it is anticipated that the amino-triazole headgroups will form robust hydrogen-bonded networks, which will be a key stabilizing feature of the crystal structure.

Table 2: Summary of Expected Crystallographic Features for this compound Analogs

Feature Description Expected Influence of Pentadecyl Chain
Molecular Conformation Planar 1,2,4-triazole ring. The flexible alkyl chain will adopt a conformation (likely extended) to facilitate efficient packing.
Crystal Packing Segregation of polar headgroups and nonpolar tails. Dominance of van der Waals forces leading to layered or interdigitated structures.
Hydrogen Bonding Extensive networks involving –NH₂ and triazole N-H groups. Formation of robust hydrogen-bonded layers or chains of the amino-triazole headgroups.

| π-Stacking | Potential for face-to-face or offset stacking of triazole rings. | May occur within the polar layers, contributing to crystal stability. |

Theoretical Investigations and Computational Chemistry of 1,2,4 Triazole 5 Amine Systems

Quantum Chemical Studies (e.g., DFT, MPn Methods)dntb.gov.uanih.govnih.gov

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MPn), are instrumental in elucidating the molecular properties of 1,2,4-triazole (B32235) systems. nih.govnih.gov DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and predict various chemical properties. nih.govresearchgate.net These computational approaches allow for a detailed examination of the molecule's behavior at the electronic level.

The electronic structure of 1,2,4-triazole derivatives is fundamental to their reactivity and physical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net

For substituted 1,2,4-triazoles, the HOMO is often located on the triazole ring and the electron-donating amine group, while the LUMO can be distributed across the heterocyclic system. mdpi.com The introduction of a long alkyl chain like the pentadecyl group at the C3 position is expected to act as a weak electron-donating group, subtly influencing the energy levels of these frontier orbitals. Computational studies on related systems analyze properties such as molecular electrostatic potential and NBO charge distribution to understand the electron distribution and identify reactive sites within the molecule. nih.govresearchgate.net

Table 1: Representative Frontier Orbital Energies for a Substituted 1,2,4-Triazole System Note: This data is illustrative and based on general findings for related triazole derivatives, not specifically 3-Pentadecyl-1H-1,2,4-triazol-5-amine.

Molecular Orbital Energy (eV) Description
HOMO -6.5 Primarily located on the triazole ring and amino group.
LUMO -1.2 Distributed across the triazole ring system.

Computational chemistry provides a valuable method for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov

The accuracy of these predictions has improved significantly, with modern DFT methods capable of predicting ¹H chemical shifts with a mean absolute error of approximately 0.20 ppm. mdpi.com Recent advancements using machine learning algorithms trained on large experimental datasets have demonstrated even higher accuracy, with errors below 0.10 ppm. mdpi.comnih.gov For this compound, such calculations would predict distinct signals for the protons on the triazole ring, the amine group, and the long pentadecyl chain, helping to confirm its structure.

Exploration of Tautomeric Equilibria and Formsresearchgate.netnih.gov

Tautomerism is a critical phenomenon in heterocyclic chemistry, significantly impacting the chemical and biological properties of molecules. The 1,2,4-triazole ring is particularly known for exhibiting prototropic tautomerism. researchgate.net

For a 3,5-disubstituted 1,2,4-triazole such as this compound, annular prototropic tautomerism can result in three possible forms, depending on the position of the mobile proton on the ring's nitrogen atoms. These forms are commonly designated as the 1H, 2H, and 4H tautomers. nih.govrsc.org The equilibrium between these tautomers is influenced by factors such as the nature of the substituents, the solvent, and the physical state (solid, liquid, or gas). nih.govscribd.com In many 3-amino-1,2,4-triazole derivatives, the 1H and 2H forms are found to be more stable than the 4H tautomer. rsc.org

Quantum chemical calculations are essential for determining the relative stabilities of different tautomeric forms. By calculating the total electronic energies of the optimized geometries for each tautomer, researchers can predict the most prevalent form under specific conditions. rsc.orgacs.org

Studies on C5-substituted 1,2,4-triazoles have shown that the relative stability of the 1H and 2H tautomers is strongly influenced by the electronic properties of the substituent. researchgate.net Electron-donating groups tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups favor the 1H-tautomer. researchgate.net The pentadecyl group is a weak electron-donating group, which suggests it could have a slight stabilizing effect on the 2H form. The amino group at C5 is a strong electron-donating group, further complicating the equilibrium. Ab initio calculations on the parent 3-amino-1,2,4-triazole have found the 1H and 2H tautomers to be nearly equal in energy in the gas phase, with the 4H form being significantly less stable. rsc.org

Table 2: Calculated Relative Energies of Tautomers for 3-Amino-1,2,4-triazole (Gas Phase) Note: This data is for the parent compound and serves as a model for the substituted system.

Tautomer Relative Energy (kcal/mol) Predicted Stability
1H-tautomer 0.00 High
2H-tautomer ~0.00 High

Analysis of Non-Covalent Interactionsnih.govnih.gov

Non-covalent interactions play a crucial role in determining the supramolecular architecture and crystal packing of molecules, which in turn affects their physical properties like solubility and melting point. These weak interactions include hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net

In the solid state, this compound is expected to form extensive networks of non-covalent interactions. The primary amino group and the N-H of the triazole ring are strong hydrogen bond donors, while the sp²-hybridized nitrogen atoms of the ring are effective hydrogen bond acceptors. This facilitates the formation of strong N-H···N hydrogen bonds, which are a common feature in the crystal structures of related 1,2,4-triazol-5-amines. researchgate.netnih.gov

Hydrogen Bond Characterization (NBO analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and intermolecular interactions, such as hydrogen bonding. In the context of 1,2,4-triazole-5-amine derivatives, NBO analysis helps in elucidating the nature and strength of hydrogen bonds by quantifying the delocalization of electron density from a Lewis-type (donor) NBO to a non-Lewis-type (acceptor) NBO.

Theoretical studies on various 1,2,4-triazole derivatives have demonstrated the presence of both intramolecular and intermolecular hydrogen bonds. For instance, in a study of 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, NBO analysis was used to investigate intramolecular hydrogen bonds, which were found to influence the stability of different tautomers. researchgate.net The delocalization of electron density is a key aspect of these interactions. researchgate.net

The following table summarizes typical hydrogen bond interactions observed in related 1,2,4-triazole systems, which could be analogous to those present in this compound.

Donor AtomAcceptor AtomType of Interaction
N-H (amine)N (triazole)Intermolecular
N-H (triazole)N (triazole)Intermolecular
O-HN (triazole)Intermolecular
N-HS (thione)Intermolecular

π-System Interactions

The 1,2,4-triazole ring is a π-deficient system, which allows it to participate in various non-covalent interactions, including π-π stacking. These interactions play a significant role in the supramolecular assembly and biological activity of these compounds.

Computational and crystallographic studies have revealed the presence of π-π stacking interactions in several 1,2,4-triazole derivatives. For instance, in a diphenyl-bi-(1,2,4-triazole) tricarbonylrhenium(I) complex, an intramolecular π–π stacking interaction was observed between the two phenyl rings. rsc.org This interaction was found to influence the geometry and electronic properties of the complex. rsc.org

Intermolecular π–π stacking is also a common feature in the crystal structures of 1,2,4-triazoles. In the case of 4-[(4-Hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione, intermolecular π–π interactions with a centroid–centroid distance of 3.5990 (15) Å are observed, contributing to the stability of the crystal lattice. nih.gov In another example, centrosymmetric π–π stacking interactions are observed between the triazole group and a benzene group of adjacent molecules. researchgate.net

The nature of the substituent on the triazole ring can influence the strength and geometry of these π-system interactions. While specific data for the 3-pentadecyl substituent is unavailable, it is plausible that the long alkyl chain could influence the crystal packing and potentially lead to hydrophobic interactions alongside π-π stacking of the triazole rings.

The table below provides examples of π-system interactions found in related triazole compounds.

Interacting RingsType of InteractionCentroid-Centroid Distance (Å)
Phenyl and PhenylIntramolecular π-π stackingNot specified
Triazole and TriazoleIntermolecular π-π stacking3.5990 (15)
Triazole and BenzeneIntermolecular π-π stacking3.895 (1)

Reaction Mechanisms and Pathways for 1,2,4 Triazole 5 Amine Derivatives

Detailed Mechanistic Insights into Triazole Ring Formation

The construction of the 1,2,4-triazole (B32235) ring system can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern. For 3-alkyl-5-amino-1,2,4-triazoles, a prevalent method involves the cyclization of guanylhydrazones, which are themselves derived from the condensation of aminoguanidine (B1677879) with carboxylic acids or their derivatives.

A plausible mechanism fo mdpi.comr the formation of a 3-substituted-5-amino-1,2,4-triazole from a carboxylic acid and aminoguanidine begins with the acid-catalyzed formation of a guanyl hydrazide intermediate. This step is reversible and its success is highly dependent on the reaction conditions. The guanyl hydrazide then mdpi.com undergoes intramolecular cyclization. This process involves a nucleophilic attack from a terminal nitrogen of the guanidino group onto the carbonyl carbon. Subsequent dehydration leads to the formation of the stable five-membered aromatic triazole ring.

Alternative established mdpi.commethods for synthesizing the 1,2,4-triazole core include the Pellizzari and Einhorn-Brunner reactions.

Pellizzari Reactio scispace.comwikipedia.orgresearchgate.netn : This reaction involves the condensation of an amide with an acyl hydrazide to form a 1,2,4-triazole. The mechanism starts with scispace.comwikipedia.org the nucleophilic attack of the hydrazide nitrogen on the amide's carbonyl carbon. A series of proton transfers and water elimination steps lead to a five-membered ring intermediate, which then aromatizes to the triazole product upon a second dehydration.

Einhorn-Brunner Rea wikipedia.orgction : This method utilizes the reaction of imides with alkyl hydrazines to yield an isomeric mixture of 1,2,4-triazoles. The mechanism is initiate scispace.comwikipedia.orgen-academic.comd by protonation of the hydrazine (B178648), followed by its nucleophilic attack on one of the imide's carbonyl groups. A sequence of steps including dehydration, a 1,5-proton shift, and an intramolecular cyclization results in the formation of the triazole ring.

More contemporary method wikipedia.orgs often employ metal catalysis or microwave assistance to improve yields and reaction times. For instance, copper-cata mdpi.comfrontiersin.orgrsc.orglyzed cycloaddition reactions have been developed for synthesizing various substituted 1,2,4-triazoles.

Reaction NameReacta frontiersin.orgnih.govntsKey Mechanistic FeatureRef.
From GuanylhydrazonesCarboxylic Acid + AminoguanidineAcid-catalyzed formation of guanyl hydrazide followed by cyclodehydration.
Pellizzari Reaction mdpi.com Amide + Acyl HydrazideNucleophilic attack of hydrazide on amide carbonyl, followed by cyclization and dehydration.
Einhorn-Brunner React wikipedia.orgionImide + Alkyl HydrazineNucleophilic attack of hydrazine on imide carbonyl, followed by cyclization and dehydration.

Investigatwikipedia.orgion of Intermediate Species and Transition States

The formation of the 1,2,4-triazole ring proceeds through several key intermediates. In the synthesis from aminoguanidine and a carboxylic acid (like hexadecanoic acid for the pentadecyl derivative), the initial, often reversible, formation of an N-acyl aminoguanidine (a guanyl hydrazide) is a critical step. This intermediate possess mdpi.comes the necessary framework for the subsequent intramolecular cyclization.

Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the reaction pathways and elucidate the structures of transition states. These studies help in und acs.orgresearchgate.neterstanding the energetics of the reaction, predicting the most favorable pathway, and explaining observed regioselectivity. For example, theoretical calculations can model the transition state for the ring-closing step, revealing the bond-forming and bond-breaking events that occur simultaneously. Such calculations have been applied to related heterocyclic systems to confirm proposed mechanisms and rationalize product formation.

In the Einhorn-Brunner r frontiersin.orgeaction, an iminium ion is a key intermediate formed after the initial condensation and loss of water. This is followed by a 1,5 wikipedia.org-proton shift to generate another intermediate that facilitates the final intramolecular nucleophilic attack to close the ring. Similarly, in the Pellizz wikipedia.orgari reaction, an acyclic intermediate is formed after the initial addition, which then cyclizes before the final dehydration step to yield the aromatic triazole. Spectroscopic methods, co wikipedia.orgmbined with computational modeling, are essential tools for identifying and characterizing these transient species.

Role of Subsacs.orgresearchgate.nettituent Effects on Reaction Selectivity and Efficiency

The nature of the substituents on the starting materials significantly influences the course and outcome of 1,2,4-triazole synthesis. In the context of 3-Pentadecyl-1H-1,2,4-triazol-5-amine, the long pentadecyl (C15H31) group at the C3 position primarily exerts steric and electronic effects.

Electronic Effects : The pentadecyl group is an electron-donating group (EDG) through induction. This can influence the nucleophilicity of the starting materials and the stability of intermediates. However, its electronic effect is generally considered modest compared to conjugated systems.

Steric Effects : The bulky nature of the pentadecyl chain can hinder the approach of reagents, potentially slowing down reaction rates compared to syntheses involving smaller alkyl groups. However, this steric bulk is often not prohibitive for the formation of the triazole ring itself.

In reactions like the Einhorn-Brunner synthesis, where an unsymmetrical imide is used, substituents play a crucial role in determining the regioselectivity of the final product. It has been observed that the group with the stronger acidic character attached to the imide is preferentially found at the 3-position of the resulting triazole ring. For cycloaddition reactio wikipedia.orgns, the electronic nature of substituents on both the dipole and the dipolarophile can dramatically affect reaction rates and regioselectivity, a principle well-documented in the synthesis of 1,2,3-triazoles which can be extended to related systems. The efficiency of the rea nih.govacs.orgction can also be dependent on the nucleophilicity of the amine used in the final cyclization step, with less nucleophilic amines sometimes requiring alternative synthetic pathways.

Substituent Position rsc.orgrsc.org Type of EffectInfluence on Reaction
C3 (e.g., Pentadecyl)Electronic (Inductive)Modestly enhances electron density in the ring system.
C3 (e.g., Pentadecyl)StericMay slightly decrease reaction rates due to steric hindrance.
Reactant BackbonesElectronic/StericGoverns regioselectivity and overall reaction yield.

Mechanistiwikipedia.orgnih.govc Basis of Derivatization Reactions of the Amino Group

The exocyclic amino group at the C5 position of this compound is a key site for further functionalization. Its reactivity is characteristic of a primary aromatic amine, although influenced by the electron-withdrawing nature of the adjacent triazole ring.

Acylation : The amino group can be readily acylated by reacting with acyl chlorides or anhydrides. The mechanism is a standard nucleophilic acyl substitution. The lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (e.g., chloride) to form the corresponding amide, an N-acyl-3-pentadecyl-1H-1,2,4-triazol-5-amine. Studies on the acetylation of 5-amino-1H-1,2,4-triazole show that reaction conditions can influence whether mono- or di-acetylation occurs, and at which nitrogen atom (exocyclic vs. ring nitrogens). Intermolecular trans-amin acs.orgoacylation has also been observed upon heating N-acyl-3-amino-1,2,4-triazoles.

Schiff Base Formati documentsdelivered.comon : Condensation with aldehydes or ketones yields Schiff bases (imines). This reaction is typically acid-catalyzed. The mechanism involves the initial nucleophilic attack of the amino group on the carbonyl carbon to form a carbinolamine intermediate. Following proton transfer, this intermediate is dehydrated (elimination of a water molecule) to form the C=N double bond of the imine. This derivatization is a rdd.edu.iqcommon strategy for synthesizing more complex triazole-containing structures.

Mannich Reactions researchgate.net: The amino group can participate in Mannich reactions, reacting with formaldehyde (B43269) and a suitable secondary amine (like morpholine (B109124) or piperazine) to form Mannich bases. This reaction extends the molecular framework by introducing an aminomethyl substituent.

The reactivity of the am nih.govino group is modulated by the tautomerism of the triazole ring. The 3-amino-1,2,4-triazole core can exist in different tautomeric forms, which can influence the nucleophilicity and accessibility of the amino group for derivatization.

Structure Activity Relationships Sar in in Vitro Biochemical Mechanisms

Correlation of Structural Features with Enzyme Inhibition

The inhibitory potential of 3-Pentadecyl-1H-1,2,4-triazol-5-amine against various enzymes is fundamentally linked to its molecular architecture. The 1,2,4-triazole (B32235) ring, a well-known pharmacophore, is often implicated in the inhibition of metalloenzymes, while the pentadecyl chain contributes significantly to the compound's lipophilicity and potential for hydrophobic interactions.

Inhibition of Catalase

While specific studies on the inhibition of catalase by this compound are not extensively documented, the inhibitory action of the core 3-amino-1,2,4-triazole (3-AT) structure is well-established. 3-AT is a known irreversible inhibitor of catalase. This inhibition is a covalent modification of the enzyme's active site. The presence of the 3-amino group on the 1,2,4-triazole ring is crucial for this activity. It is important to note that the specific impact of the long pentadecyl chain on this interaction has not been fully elucidated in available literature.

Inhibition of Imidazoleglycerol-phosphate Dehydratase (HIS3)

Imidazoleglycerol-phosphate dehydratase (IGPD), the product of the HIS3 gene in yeast, is a key enzyme in the biosynthesis of histidine. The 1,2,4-triazole ring is capable of mimicking the imidazole heterocycle of the enzyme's natural substrate. This mimicry allows triazole-containing compounds to act as competitive inhibitors. The 3-amino-1,2,4-triazole scaffold has been identified as an inhibitor of IGPD. The binding is thought to occur within the enzyme's active site, disrupting the normal catalytic process. While the core triazole is responsible for the competitive inhibition, the role of the pentadecyl chain in modulating this activity, for instance, by anchoring the inhibitor within the enzyme's substrate-binding pocket through hydrophobic interactions, remains an area for further investigation.

Inhibition of Lanosterol 14α-demethylase (CYP51) by Triazole Derivatives

Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of sterols, such as ergosterol in fungi and cholesterol in mammals. It is a primary target for azole antifungal agents. The inhibitory mechanism of triazole derivatives against CYP51 is well-characterized and involves the coordination of one of the nitrogen atoms of the triazole ring to the heme iron atom in the enzyme's active site. This interaction prevents the binding and demethylation of the natural substrate, lanosterol.

The structure of the substituent at the 3-position of the triazole ring plays a significant role in the binding affinity and inhibitory potency. Triazole inhibitors are often categorized based on the length of this substituent chain. Long-tailed inhibitors, such as itraconazole and posaconazole, have been shown to possess stronger binding affinities compared to their short-tailed counterparts like fluconazole. nih.gov This enhanced affinity is attributed to the ability of the long chain to form more extensive hydrophobic interactions within a defined hydrophobic cavity of the CYP51 active site. nih.gov Given its long pentadecyl chain, this compound can be classified as a long-tailed triazole derivative, suggesting a potentially strong binding affinity for CYP51.

Molecular Docking and Binding Affinity Studies with Biochemical Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1,2,4-triazole derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes.

In the context of CYP51, molecular docking simulations have consistently shown that the triazole ring of inhibitors orients itself to allow for coordination with the heme iron. nih.gov The rest of the molecule, including the side chains, then occupies the substrate-binding channel. For long-tailed inhibitors, the extended side chains are observed to make additional contact with the enzyme, leading to a more stable complex. nih.gov These studies have identified a hydrophobic cavity within the CYP51 active site, comprised of amino acid residues such as F58, Y64, Y118, L121, Y132, L376, S378, S506, S507, and M508, where the hydrophobic tail of the inhibitor can bind. nih.gov The hydrophobic interactions within this cavity are a major driving force for the binding of these inhibitors. nih.gov

Table 1: Key Amino Acid Residues in the CYP51 Hydrophobic Cavity Interacting with Long-Tailed Inhibitors

Amino Acid Residue
F58
Y64
Y118
L121
Y132
L376
S378
S506
S507
M508
Data derived from molecular dynamics simulations of long-tailed triazole inhibitors with CYP51. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures. For 1,2,4-triazole derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for their biological activities.

These models typically use molecular field analysis (MFA) or comparative molecular field analysis (CoMFA) to generate correlations between the steric and electrostatic fields of the molecules and their observed activities. The results of such studies can provide insights into which regions of the molecule are important for activity and how modifications to the structure might improve potency. While specific QSAR models for this compound are not described in the available literature, general QSAR studies on antifungal triazoles have highlighted the importance of the N-1 substituent for potent activity. These models often indicate that bulky, hydrophobic groups at this position can enhance activity, which is consistent with the observed potency of long-tailed azoles.

Influence of the Pentadecyl Chain on Molecular Recognition and Interaction

The pentadecyl chain of this compound is a defining feature that significantly influences its interaction with biological targets. This long, saturated alkyl chain imparts a high degree of lipophilicity to the molecule.

In the context of enzyme inhibition, the pentadecyl chain primarily contributes to the binding affinity through hydrophobic interactions. As discussed in the case of CYP51, this long chain can occupy hydrophobic pockets or channels within the enzyme's active site. This not only provides additional binding energy but can also help to properly orient the triazole ring for optimal interaction with the catalytic machinery of the enzyme.

The length of the alkyl chain can have a differential effect on binding. For instance, in a study of 1,2,3-triazoles binding to DNA, it was observed that derivatives with shorter alkyl linkers exhibited better binding affinity than those with longer chains. acs.org This suggests that for a given target, there is likely an optimal chain length for maximal interaction, and chains that are too long may introduce steric hindrance or unfavorable conformational changes.

Table 2: Summary of the Postulated Influence of Structural Features of this compound on Enzyme Inhibition

Structural FeaturePostulated Role in Enzyme Inhibition
1,2,4-Triazole-5-amine Core - Covalent modification of catalase active site (based on 3-AT).- Competitive inhibition of HIS3 by mimicking the substrate's imidazole ring.- Coordination to the heme iron in the active site of CYP51.
Pentadecyl Chain - Enhances lipophilicity.- Anchors the molecule in hydrophobic pockets of the enzyme active site.- Increases binding affinity through extensive hydrophobic interactions, particularly with CYP51.

Applications of 3 Pentadecyl 1h 1,2,4 Triazol 5 Amine and Its Analogs in Advanced Chemical Research

Building Blocks for Complex Heterocyclic Architectures

The 1,2,4-triazole (B32235) ring, particularly when functionalized with an amino group, is a well-established synthon for constructing more elaborate heterocyclic frameworks. The presence of the C5-amino group in conjunction with the triazole nitrogen atoms provides multiple reactive sites for cyclization reactions.

Synthesis of Fused 1,2,4-Triazolo Systems (e.g., Triazolo[1,5-a]pyrimidines, Triazolo[1,5-a]nih.govacs.orgresearchgate.nettriazines)

One of the most significant applications of 3-substituted-5-amino-1,2,4-triazoles is in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Triazolo[1,5-a]pyrimidines : These fused systems can be readily prepared from 3-Pentadecyl-1H-1,2,4-triazol-5-amine. A common and effective strategy involves the cyclocondensation reaction of the 5-amino-1,2,4-triazole with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated carbonyl compounds. nih.govresearchgate.net This reaction builds the pyrimidine ring onto the triazole core, resulting in the formation of the nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine scaffold. The pentadecyl group at the C2 position (based on the fused ring numbering) remains as a key substituent, imparting significant lipophilicity to the final molecule. This synthetic route is highly versatile, allowing for further diversity by varying the substituents on the 1,3-dicarbonyl partner. nih.gov

Triazolo[1,5-a] nih.govacs.orgresearchgate.nettriazines : The synthesis of nih.govrsc.orgresearchgate.nettriazolo[1,5-a] nih.govacs.orgresearchgate.nettriazines, also known as 5-azapurines, represents another important transformation of 3-amino-1,2,4-triazoles. researchgate.net A primary method for constructing the 1,3,5-triazine ring is through the (3+3) heterocyclization of a 3-substituted-5-amino-1,2,4-triazole with a synthon that introduces a C-N-C fragment. researchgate.net Reagents such as dimethyl N-cyanodithiocarbonimidate are frequently used for this purpose. The reaction proceeds by annulating the 1,3,5-triazine ring onto the existing 1,2,4-triazole, yielding the fused bicyclic system. researchgate.net

Precursors for Novel Polyfunctional Organic Compounds

Beyond fused systems, this compound is an excellent starting material for creating novel organic compounds with multiple functional groups. The exocyclic amino group is a key handle for chemical modification. For instance, it can be derivatized through condensation with aldehydes or ketones to form Schiff bases. chemmethod.com These intermediates can then undergo further reactions. One such pathway involves the addition of acetyl chloride to the azomethine group to prepare N-acyl derivatives, or reaction with thiourea to yield N-thiourea derivatives. chemmethod.com Subsequent cyclization of these polyfunctional intermediates can lead to the formation of other heterocyclic rings, such as imidazoles, attached to the original triazole core. chemmethod.com This step-wise approach allows for the systematic introduction of diverse functional groups, transforming the initial aminotriazole into a more complex and tailored molecular architecture.

Role in Metal Complexation and Catalysis

The nitrogen-rich 1,2,4-triazole ring is an effective coordinating agent for various metal ions. When combined with other donor groups, such as the C5-amino group or derivatives thereof, it can form stable multidentate ligands essential for catalysis.

Design of Ligands for Transition Metal Catalysts (e.g., Palladium)

This compound can be readily converted into effective ligands for transition metals like palladium. A common strategy involves the formation of a Schiff base by condensing the C5-amino group with an appropriate aldehyde, such as salicylaldehyde. rsc.orgsemanticscholar.org The resulting molecule is a multidentate ligand capable of coordinating with a metal ion through the triazole nitrogen, the imine nitrogen, and the hydroxyl oxygen of the salicylaldehyde moiety. This triazole-Schiff-base ligand can then be complexed with a palladium salt (e.g., palladium(II) chloride) to form a stable metal complex. rsc.orgsemanticscholar.org The long pentadecyl chain can influence the solubility and steric properties of the resulting catalyst.

Catalytic Activity in Organic Transformations (e.g., Tsuji–Trost, Mizoroki–Heck Reactions)

Palladium complexes derived from 1,2,4-triazole-based ligands have demonstrated significant activity in important carbon-carbon bond-forming reactions.

Mizoroki–Heck Reaction : This reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl or vinyl halides with alkenes. nih.gov A magnetically recoverable palladium(0) catalyst, supported by a Schiff-base ligand derived from 3-amino-1,2,4-triazole and salicylaldehyde, has shown outstanding activity in the Mizoroki–Heck reaction. rsc.orgsemanticscholar.org This heterogeneous catalyst efficiently couples a wide range of aryl halides (iodides, bromides, and chlorides) with butyl acrylate. rsc.org The catalyst's performance highlights the effectiveness of the triazole-based ligand in stabilizing the palladium center and facilitating the catalytic cycle.

Aryl HalideProductYield (%)
IodobenzeneButyl cinnamate98
1-Iodo-4-methylbenzeneButyl 4-methylcinnamate96
1-Bromo-4-nitrobenzeneButyl 4-nitrocinnamate95
1-Chloro-4-nitrobenzeneButyl 4-nitrocinnamate85
Data derived from studies on a triazole-based palladium catalyst. rsc.org

Tsuji–Trost Reaction : The Tsuji-Trost reaction is a palladium-catalyzed allylic substitution that is fundamental for constructing C-C, C-N, and C-O bonds. wikipedia.orgorganic-chemistry.org The reaction proceeds via a π-allyl palladium intermediate formed by the oxidative addition of an allylic substrate to a Pd(0) complex. wikipedia.orgorganic-chemistry.org The nucleophile then attacks this intermediate to yield the final product. The efficiency and selectivity of this reaction are highly dependent on the nature of the ligands attached to the palladium center. While specific studies on this compound-based ligands in this reaction are not detailed, the demonstrated success of triazole-based ligands in related palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, suggests their potential utility. rsc.orgresearchgate.net The nitrogen-rich environment provided by the triazole ligand can effectively stabilize the palladium catalyst throughout the catalytic cycle.

Research Tools for Biochemical Pathway Elucidation

Analogs of this compound, particularly those featuring the 1,2,4-triazole core and long alkyl chains, have emerged as valuable tools for investigating specific biochemical pathways. The triazole scaffold serves as a stable pharmacophore, while the alkyl chain can modulate properties like membrane permeability and interaction with hydrophobic binding pockets.

One study demonstrated that a series of 1,2,4-triazole derivatives could provide neuroprotection against ischemic brain injury. nih.gov A lead compound from this series was found to exert its effects by scavenging reactive oxygen species (ROS) and promoting the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Nrf2 is a key transcription factor that regulates the antioxidant defense system. By observing the compound's ability to activate this pathway, researchers could elucidate its mechanism of action and probe the role of the Nrf2 signaling pathway in neuroprotection. nih.gov

In another line of research, long-chain derivatives of 1,2,4-triazole-3-carboxamide were synthesized and evaluated for their biological activities. mdpi.com Specifically, n-decyloxymethyl derivatives were shown to induce cell death in leukemia cells at low micromolar concentrations. mdpi.com Mechanistic studies revealed that these compounds inhibited cell cycle progression and induced apoptosis. Molecular docking suggested that their mode of action involves the inhibition of translation initiation through interference with the assembly of the eukaryotic initiation factor 4E (eIF4E). mdpi.com This work exemplifies how a long-chain triazole derivative can be used as a chemical probe to study and target a fundamental process in cancer cell biology.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Long-Chain Triazolamines

The future synthesis of 3-Pentadecyl-1H-1,2,4-triazol-5-amine and its analogs should prioritize efficiency, safety, and environmental sustainability. Current synthetic strategies for 1,2,4-triazoles often involve multi-step processes. chemmethod.com Future research could focus on developing one-pot syntheses, which are more atom-economical and environmentally benign. Copper-catalyzed one-pot methods, which utilize simple nitriles and hydroxylamine, present a promising avenue for adaptation to long-chain substrates. acs.org

Furthermore, the principles of green chemistry should be central to new synthetic designs. This includes the exploration of:

Continuous-Flow Chemistry: This methodology offers enhanced safety, particularly when dealing with energetic intermediates, and can lead to higher yields and selectivity compared to batch processes.

Metal-Free Catalysis: Developing synthetic routes that avoid heavy or toxic metal catalysts is crucial for creating compounds intended for biological or advanced material applications.

Alternative Solvents: Investigating the use of greener solvents or solvent-free conditions to minimize environmental impact.

A comparative overview of potential synthetic approaches is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for Long-Chain Triazolamines

Synthetic Strategy Potential Advantages Key Research Focus
One-Pot Synthesis Atom economical, reduced waste, fewer isolation steps. Adapting existing copper-catalyzed methods for long-chain nitriles. acs.org
Continuous-Flow Improved safety, higher yields, scalability. Designing and optimizing flow reactors for triazole ring construction.
Metal-Free Synthesis Avoidance of toxic metal catalysts, environmentally benign. Exploration of organocatalysis or microwave-assisted synthesis. nih.gov

Exploration of Advanced Spectroscopic and Microscopic Characterization

A thorough understanding of the physicochemical properties of this compound requires a multi-faceted characterization approach. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are essential for structural confirmation, future research should employ more advanced methods to probe its structure and behavior in greater detail. urfu.ruasianpubs.org

Key areas for advanced characterization include:

Tautomerism Studies: The 1,2,4-triazole (B32235) ring exists in 1H and 4H tautomeric forms, a phenomenon crucial for understanding its chemical reactivity and biological interactions. nih.govresearchgate.net Advanced NMR techniques and computational modeling can elucidate the predominant tautomeric form of this compound in different environments. researchgate.net

Solid-State Structure: Single-crystal X-ray diffraction will be vital to determine the precise bond lengths, angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govresearchgate.net This information is critical for understanding its material properties.

Supramolecular Assembly: The amphiphilic nature of the molecule suggests a potential for self-assembly. Techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) could be used to visualize nano- or micro-structures formed in various solvents or on surfaces.

Table 2: Advanced Characterization Techniques and Their Potential Insights

Technique Information Gained Research Implication
Advanced NMR (e.g., NOESY) Tautomeric equilibrium, conformational analysis. urfu.ruresearchgate.net Understanding reactivity and biological receptor binding.
Single-Crystal X-ray Diffraction Precise 3D molecular structure, packing, hydrogen bonding. nih.gov Rational design of crystalline materials and pharmaceuticals.
SEM/TEM/AFM Visualization of self-assembled structures and surface morphology. Development of novel nanomaterials and thin films.

Integration of Machine Learning and AI in Structure-Property Predictions for 1,2,4-Triazole Derivatives

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by enabling rapid prediction of molecular properties, thereby accelerating the discovery of new materials and therapeutic agents. espublisher.com For 1,2,4-triazole derivatives, Quantitative Structure-Activity Relationship (QSAR) models coupled with Artificial Neural Networks (ANN) have already shown success in accurately predicting properties like corrosion inhibition efficiency. espublisher.com

Future research should focus on developing bespoke ML models for long-chain 1,2,4-triazoles, including this compound. These models could:

Predict Biological Activity: By training algorithms on existing data for other triazoles, it may be possible to predict potential anticancer, antifungal, or ferroptosis inhibitory activities, guiding experimental screening efforts. nih.govnih.gov

Optimize Material Properties: AI could be used to predict how modifications to the alkyl chain length or substitutions on the triazole ring would affect material properties such as electron mobility, liquid crystalline behavior, or performance in organic light-emitting diodes (OLEDs). researchgate.net

Accelerate Drug Discovery: Deep learning approaches, which can outperform conventional ML methods, can facilitate the accurate identification of active molecules, shortening the timeline for developing new drug candidates. espublisher.com

Deepening Mechanistic Understanding of Biochemical Interactions

The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous clinically used drugs, valued for its ability to engage in hydrogen bonding and other high-affinity interactions with biological targets. nih.gov The presence of the long pentadecyl chain in this compound introduces lipophilicity, which could significantly influence its pharmacokinetic profile and mechanism of action.

Future investigations should aim to:

Identify Biological Targets: Conduct high-throughput screening against various enzymes, receptors, and cell lines to identify potential therapeutic targets. The broad spectrum of activities reported for triazoles—including antifungal, anticancer, antiviral, and anti-inflammatory effects—provides a logical starting point. ijpsr.comnih.gov

Elucidate Mechanisms of Action: Once a biological activity is identified, detailed mechanistic studies are crucial. For instance, if the compound shows anticancer potential, research could explore its interaction with targets like tubulin or its ability to induce ferroptosis. nih.govnih.gov

Utilize Molecular Docking: In silico molecular docking studies can predict the binding modes of the compound within the active sites of target proteins, providing insights into structure-activity relationships and guiding the design of more potent analogs. asianpubs.orgnih.gov The long alkyl chain's role in membrane anchoring or hydrophobic pocket interactions would be a key focus.

Exploration of New Catalytic and Material Science Applications

Beyond its biological potential, the unique amphiphilic structure of this compound makes it an intriguing candidate for applications in material science and catalysis. nih.gov The electron-deficient nature of the 1,2,4-triazole ring is known to confer excellent electron-transport and hole-blocking properties, making these derivatives useful in electronic devices. researchgate.net

Promising areas for future research include:

Organic Electronics: Investigating its use as a component in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), or organic photovoltaic cells. researchgate.net The long alkyl chain could enhance solubility and processability for creating thin films.

Corrosion Inhibitors: 1,2,4-triazole derivatives are effective corrosion inhibitors. nih.govespublisher.com The long pentadecyl chain could promote the formation of a dense, hydrophobic protective layer on metal surfaces, warranting investigation in this area.

Catalysis: Triazoles can act as ligands for metal catalysts or as organocatalysts themselves. nih.govbiolmolchem.com The long alkyl chain could be exploited to create phase-transfer catalysts or catalysts that operate at interfaces.

Liquid Crystals: The rod-like shape of the molecule suggests potential liquid crystalline properties, which could be explored for applications in displays and sensors. researchgate.net

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